1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea
Description
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea is a substituted thiourea derivative characterized by a thiourea core (NH–CS–NH) with two distinct aromatic substituents. The first nitrogen is bonded to a 2,6-dimethylphenyl group, while the second is attached to a (2-chlorophenyl)methyl (benzyl) group. The compound’s molecular formula is C₁₆H₁₇ClN₂S, with a molecular weight of 312.84 g/mol (calculated from substituent masses).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,6-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-5-7-12(2)15(11)19-16(20)18-10-13-8-3-4-9-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSQQNYQXOKCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea (CAS No. 479053-56-0) is a thiourea derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiourea moiety, which is known for various pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting relevant case studies.
- Molecular Formula : C16H17ClN2S
- Molecular Weight : 304.84 g/mol
- Boiling Point : 420.0 ± 55.0 °C (predicted)
- Density : 1.247 ± 0.06 g/cm³ (predicted)
- pKa : 12.50 ± 0.70 (predicted) .
The biological activity of thioureas often relates to their ability to interact with biological targets through hydrogen bonding and coordination with metal ions. The presence of both electron-donating and electron-withdrawing groups in the structure can enhance the compound's reactivity and selectivity towards specific biological pathways.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to 1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea can inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT-116. For instance, structural analogs have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer targets .
Antifungal Activity
Thioureas have been reported to possess antifungal properties, likely due to their ability to disrupt fungal cell walls or interfere with essential metabolic pathways.
Anti-inflammatory Activity
Thiourea compounds have also been investigated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). This activity is crucial for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Structure-Activity Relationship (SAR)
The SAR of thioureas indicates that modifications on the aromatic rings significantly influence biological activity. For example:
- Substituent Variations : The presence of halogen substituents like chlorine enhances the lipophilicity and bioavailability of the compound.
- Positioning of Functional Groups : The spatial arrangement of substituents affects binding affinity to target proteins, which can be optimized through computational modeling and high-throughput screening methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a systematic comparison of 1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea with structurally related compounds:
Structural Analogues and Substituent Effects
Key Differences and Implications
This property could enhance reactivity in hydrogen-bonding interactions, relevant to crystal packing or biological target binding. In contrast, acylthioureas (e.g., 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea) exhibit reduced basicity due to electron-withdrawing benzoyl groups, favoring planar conformations and stable crystal structures .
Steric and Lipophilic Profiles: The 2,6-dimethylphenyl group in the target compound provides steric bulk, which may hinder rotational freedom and influence molecular conformation. This contrasts with smaller substituents like the 4-methylpiperazine group in ’s derivative, which enhances solubility but reduces lipophilicity .
Biological and Industrial Applications :
- Derivatives like 1-(2,6-Dimethylphenyl)thiourea () are commercially available (¥721.00/25g) and serve as intermediates in agrochemical synthesis .
- Acylthioureas (e.g., ) are often used in crystallography due to their predictable hydrogen-bonding patterns, aiding in supramolecular chemistry studies .
Crystallographic and Stability Comparisons
- The target compound’s benzyl group may lead to less rigid crystal packing compared to acylthioureas , which form extensive hydrogen-bonded networks (e.g., ’s derivative with R factor = 0.037) .
- Halogenated analogues (e.g., 1-(2,6-Dichlorophenyl)thiourea) often exhibit higher melting points and thermal stability due to stronger intermolecular interactions (e.g., halogen bonding) .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Select Thioureas
Table 2: Commercial Availability and Pricing ()
| Compound Name | Purity (%) | Price (¥/25g) | Supplier Code |
|---|---|---|---|
| 1-(2,6-Dimethylphenyl)thiourea | 98 | 721.00 | BD113376 |
| 1-(3,5-Dimethylphenyl)thiourea | 98 | 2763.00 | BD828759 |
| 1-(2-Chlorophenyl)-3-(5-ethylsulfonylphenyl)thiourea | 95 | Not listed | BD4799656 |
Q & A
Q. What are the established synthetic routes for 1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea?
The synthesis typically involves coupling substituted phenyl isothiocyanates with amines or alkylation of thiourea precursors. For example, analogous thiourea derivatives are synthesized via nucleophilic substitution using CS₂ in the presence of triethylamine (TEA) as a base (Scheme 1c in ). Key steps include purification via recrystallization or column chromatography to isolate the product. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize byproducts like symmetrical thioureas .
Q. What spectroscopic methods are recommended for characterizing this thiourea derivative?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns on aromatic rings and the thiourea backbone. For example, NH protons in thioureas typically appear as broad signals near δ 9–11 ppm.
- IR Spectroscopy : The C=S stretch (∼1200–1250 cm⁻¹) and N-H stretches (∼3200–3400 cm⁻¹) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
- Elemental Analysis : Validates purity and stoichiometry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Enzyme Inhibition : Kinetic assays targeting enzymes like acetylcholinesterase (for anti-Alzheimer potential) or urease (for antitubercular activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential. Positive controls (e.g., standard antibiotics) and dose-response curves are essential for validation .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict its bioactivity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity. For example, charge distribution on sulfur and nitrogen atoms influences hydrogen bonding with biological targets .
- Molecular Docking : Simulates interactions with protein targets (e.g., bacterial enzymes, cancer-related receptors). Software like AutoDock Vina can model binding poses, with validation via MD simulations .
Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?
- Absorption Corrections : Anisotropic absorption (common in thioureas with heavy atoms) is addressed using spherical harmonic models (e.g., Blessing’s empirical correction in ).
- Refinement : SHELXL ( ) is preferred for small-molecule refinement. Twinning or disorder in aromatic substituents may require constraints or split-site modeling.
- Data Collection : High-resolution synchrotron data (≤ 0.8 Å) improves accuracy for bulky substituents like 2-chlorophenyl groups .
Q. How can structural analogs resolve contradictions in biological activity data?
- SAR Studies : Synthesize derivatives with varied substituents (e.g., replacing 2-chlorophenyl with 3-nitrophenyl) to isolate pharmacophores. For example, highlights substituent effects on fungicidal activity.
- In Silico Screening : Compare docking scores of analogs to identify critical binding interactions. Contradictions in vitro may stem from solubility differences, addressed via logP calculations .
Q. What strategies optimize enantioselective synthesis for chiral thiourea derivatives?
- Chiral Auxiliaries : Use enantiopure amines (e.g., 1,2-diphenylethylamine in ) during thiourea formation.
- Catalytic Asymmetric Synthesis : Organocatalysts like thiourea-based catalysts promote enantioselective acyl transfer or cycloadditions.
- HPLC Chiral Separation : Confirm enantiomeric excess (ee) using chiral columns (e.g., Chiralpak AD-H) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Thiourea Derivatives
| Parameter | Example Values () |
|---|---|
| Space Group | P2₁/c, C2/c |
| R-Factor (%) | < 5.0 |
| C=S Bond Length (Å) | 1.68–1.71 |
| Torsion Angles (°) | N-C-S-C: 160–175 |
Q. Table 2: Common Biological Targets for Thiourea Derivatives
| Target | Assay Type | Reference |
|---|---|---|
| Acetylcholinesterase | Ellman’s assay | |
| Bacterial Cell Wall | MIC determination | |
| Cancer Cell Lines | MTT/WST-1 assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
